3-(4-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide
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Overview
Description
3-(4-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H15N3O5 and its molecular weight is 401.378. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds structurally related to 3-(4-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide have been synthesized and characterized in various studies, contributing to the field of organic and medicinal chemistry. For instance, novel diamines with sulfone, ether, and amide structures were prepared through multi-step reactions, leading to the synthesis of polyimides that exhibit thermal stability and promising material properties (Mehdipour-Ataei et al., 2004). Similarly, the synthesis and crystal structure of diflunisal carboxamides have been reported, providing insights into the molecular packing stabilized by intermolecular hydrogen bonds (Zhong et al., 2010).
Material Science Applications
Research has also explored the use of related compounds in material science, particularly in the development of new polymeric materials. Aromatic poly(sulfone sulfide amide imide)s, synthesized from novel diamine monomers containing flexible sulfone, sulfide, and amide units, have shown to be soluble and thermally stable polymers (Mehdipour-Ataei & Hatami, 2007). These findings underscore the potential of such compounds in high-performance applications.
Pharmaceutical Research
In pharmaceutical research, the synthesis and biological evaluation of derivatives as potential prokinetic agents highlight the medicinal chemistry applications of related compounds. Cinitapride related benzimidazole derivatives were prepared and their anti-ulcerative activity studied, illustrating the role of these compounds in drug development (Srinivasulu et al., 2005). Moreover, the synthesis, characterization, and corrosion inhibition studies of N-phenyl-benzamides on mild steel offer insights into the utility of these compounds beyond traditional pharmaceutical applications, demonstrating their versatility in corrosion inhibition (Mishra et al., 2018).
Mechanism of Action
Target of Action
Similar compounds, such as 4-cinnamamido- and 2-phenoxyacedamido-1h-pyrazol-5-yl)benzamides, have been studied for their antimicrobial, antibiofilm, and antiproliferative activities .
Mode of Action
It’s worth noting that benzamide derivatives, which this compound is a part of, are known to interact with their targets through various mechanisms . For instance, they can inhibit enzymes or modulate receptor activity, leading to changes in cellular processes.
Biochemical Pathways
For example, 2-phenylethylamine, a compound structurally related to benzamides, plays a vital role in the synthesis of catecholamines .
Result of Action
Similar compounds have been found to exhibit antimicrobial, antibiofilm, and antiproliferative activities .
Properties
IUPAC Name |
3-[(4-nitrobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c26-21(14-10-12-16(13-11-14)25(28)29)24-19-17-8-4-5-9-18(17)30-20(19)22(27)23-15-6-2-1-3-7-15/h1-13H,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRBICMJPYWNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.